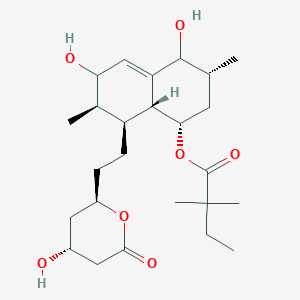
Dihydrosimvastatin-3',5'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Dihydrodiol Simvastatin (Mixture of Diastereomers) is a metabolite of simvastatin, a widely used lipid-lowering agent. Simvastatin is a member of the statin class of drugs, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The compound 3’,5’-Dihydrodiol Simvastatin is formed through the metabolic processes involving simvastatin and is characterized by the presence of dihydrodiol groups at the 3’ and 5’ positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dihydrodiol Simvastatin involves the metabolic transformation of simvastatin. This transformation can be achieved through enzymatic oxidation processes. Specifically, the compound is generated through the action of cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the simvastatin molecule .
Industrial Production Methods
Industrial production of 3’,5’-Dihydrodiol Simvastatin typically involves the use of biocatalysts to facilitate the oxidation of simvastatin. This process can be optimized by controlling reaction conditions such as temperature, pH, and the concentration of the biocatalyst. The use of recombinant enzymes and microbial systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Dihydrodiol Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can convert the dihydrodiol groups back to their original forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving 3’,5’-Dihydrodiol Simvastatin include:
Oxidizing agents: Such as hydrogen peroxide and molecular oxygen.
Reducing agents: Such as sodium borohydride.
Catalysts: Including cytochrome P450 enzymes and other biocatalysts.
Major Products Formed
The major products formed from the reactions of 3’,5’-Dihydrodiol Simvastatin include various hydroxylated and reduced derivatives. These products can have different pharmacological properties and can be used for further research and development .
Aplicaciones Científicas De Investigación
3’,5’-Dihydrodiol Simvastatin has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of simvastatin metabolites.
Biology: It is used in studies investigating the metabolic pathways and enzymatic processes involved in the biotransformation of statins.
Medicine: Research on 3’,5’-Dihydrodiol Simvastatin contributes to understanding the pharmacokinetics and pharmacodynamics of simvastatin and its metabolites, which can inform dosing strategies and therapeutic applications.
Industry: The compound is used in the development of new formulations and drug delivery systems for statins
Mecanismo De Acción
The mechanism of action of 3’,5’-Dihydrodiol Simvastatin involves its interaction with HMG-CoA reductase, similar to simvastatin. The compound inhibits the enzyme, leading to a decrease in the synthesis of cholesterol. This inhibition is achieved through competitive binding to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Simvastatin: The parent compound from which 3’,5’-Dihydrodiol Simvastatin is derived.
Lovastatin: Another statin with a similar structure and mechanism of action.
Atorvastatin: A statin with a different structure but similar lipid-lowering effects.
Rosuvastatin: A statin with a higher potency and different pharmacokinetic profile
Uniqueness
3’,5’-Dihydrodiol Simvastatin is unique due to the presence of dihydrodiol groups at the 3’ and 5’ positions, which are not found in the parent compound simvastatin or other similar statins. This structural difference can influence its pharmacological properties and metabolic pathways, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C25H40O7 |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
[(1S,3R,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19?,20+,22-,23?/m1/s1 |
Clave InChI |
MRCKOKWQDZYFLT-IHHACARCSA-N |
SMILES isomérico |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C(C2=CC([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
SMILES canónico |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















